molecular formula C14H9ClN4O5 B5580972 N'-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide

N'-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide

Cat. No.: B5580972
M. Wt: 348.70 g/mol
InChI Key: AZAWTLVEJDSYLI-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide is a useful research compound. Its molecular formula is C14H9ClN4O5 and its molecular weight is 348.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0261471 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolabile Groups in Polymer and Materials Science

N'-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide derivatives, particularly those with o-nitrobenzyl groups, have found significant applications in the development of photodegradable hydrogels, functionalization of copolymers, thin film patterning, and the creation of self-assembled monolayers. This showcases the compound's utility in altering polymer properties via irradiation, contributing to advancements in smart materials and responsive systems (Zhao et al., 2012).

Hg2+ Sensor Development

The compound's derivatives have been utilized in the fabrication of selective sensors for the detection of mercury ions (Hg2+). By modifying glassy carbon electrodes with these derivatives, researchers have developed sensors that demonstrate high sensitivity, selectivity, and stability, which are crucial for environmental monitoring and safety assessments (Hussain et al., 2017).

Antimicrobial and Antitubercular Agents

Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents against infectious diseases (Samadhiya et al., 2014).

Xanthine Oxidase Inhibitors

Research into hydrazone compounds derived from this compound has demonstrated their potential as xanthine oxidase inhibitors. These findings suggest applications in treating diseases like gout by inhibiting the enzyme responsible for uric acid production, offering insights into new therapeutic avenues (Xue et al., 2022).

Catalysis in Organic Synthesis

The compound and its derivatives have been explored as catalysts or catalyst precursors in organic synthesis reactions, such as solvent-free nitroaldol condensation reactions. This illustrates the compound's role in facilitating efficient and environmentally friendly chemical transformations (Sutradhar et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O5/c15-12-6-1-9(7-13(12)19(23)24)8-16-17-14(20)10-2-4-11(5-3-10)18(21)22/h1-8H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWTLVEJDSYLI-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.